2-Propenoic acid, 2-phenylethyl ester

Übersicht

Beschreibung

2-Propenoic acid, 2-phenylethyl ester is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that this compound is involved in photopolymerization reactions . Photopolymerization is a process in which a polymer chain is formed from monomers when exposed to light. In this context, 2-Phenylethyl acrylate acts as a monomer that can be polymerized under light exposure.

Mode of Action

2-Phenylethyl acrylate participates in photopolymerization reactions. When exposed to light, it undergoes a reaction to form a polymer chain . The process involves the absorption of light by photoinitiators, which leads to the formation of reactive species. These reactive species can initiate the polymerization of 2-Phenylethyl acrylate .

Biochemical Pathways

It is known that 2-phenylethyl acrylate is involved in the shikimate pathway for the biosynthesis of 2-phenylethanol . The Shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids. This pathway is linked to the production of many secondary metabolites.

Pharmacokinetics

Given its involvement in photopolymerization reactions, it can be inferred that its bioavailability would be influenced by factors such as light exposure and the presence of photoinitiators .

Result of Action

The primary result of the action of 2-Phenylethyl acrylate is the formation of a polymer chain through a photopolymerization reaction . This process can be used to create various materials with desirable properties, such as UV-curable materials.

Action Environment

The action of 2-Phenylethyl acrylate is significantly influenced by environmental factors. Light is a crucial factor, as the photopolymerization process is initiated by light exposure . The concentration of photoinitiators also plays a significant role in the efficiency of the photopolymerization process . Other factors such as temperature, the nature of the purge gas, and the type of crosslinking agents can also influence the action of 2-Phenylethyl acrylate .

Biochemische Analyse

Biochemical Properties

It is known that this compound can be synthesized by reacting 2-Phenyl ethanol with acryloyl

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level . The specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being researched.

Temporal Effects in Laboratory Settings

It is known that this compound can have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 2-Phenylethyl acrylate vary with different dosages in animal models

Metabolic Pathways

It is known that this compound can interact with enzymes or cofactors

Transport and Distribution

It is known that this compound can interact with transporters or binding proteins

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Biologische Aktivität

2-Propenoic acid, 2-phenylethyl ester, commonly known as caffeic acid phenethyl ester (CAPE), is a phenolic compound derived from caffeic acid. It has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

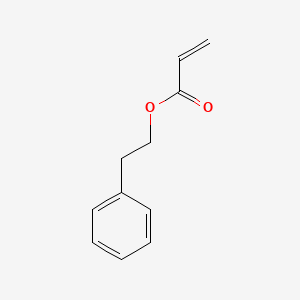

Chemical Structure and Properties

- Chemical Formula : C11H12O2

- Molecular Weight : 176.22 g/mol

- CAS Number : 63208-82-2

Antioxidant Activity

CAPE exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to cellular damage and aging. In vitro studies indicate that CAPE can effectively reduce oxidative stress in various cell types by modulating antioxidant enzyme activities.

Anti-inflammatory Effects

CAPE is recognized for its ability to inhibit the NF-κB signaling pathway, a crucial mediator of inflammation. By blocking this pathway, CAPE reduces the expression of pro-inflammatory cytokines such as IL-6 and IL-8. It also suppresses the activity of enzymes involved in inflammation, including lipoxygenase and cyclooxygenase .

Anticancer Properties

Research has demonstrated that CAPE possesses antitumor effects across several cancer cell lines. It induces apoptosis in cancer cells while inhibiting cell proliferation. For instance, studies have reported that CAPE can significantly reduce tumor growth in mouse models of cancer . The cytotoxicity of CAPE varies depending on the type of cancer; it shows lower cytotoxicity against normal cells compared to cancerous ones, making it a potential candidate for cancer therapy.

The biological effects of CAPE can be attributed to several mechanisms:

- Inhibition of NF-κB Activation : CAPE selectively inhibits the phosphorylation of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent gene expression related to inflammation and cancer .

- Antioxidant Mechanism : By enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, CAPE mitigates oxidative stress .

- Cell Cycle Arrest : CAPE induces cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells .

Study 1: Antioxidant Activity Assessment

A study evaluated the radical scavenging activity of CAPE using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that CAPE exhibited a significant reduction in DPPH radical concentration, demonstrating its potent antioxidant capacity.

| Concentration (μM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with CAPE resulted in a significant decrease in TNF-α levels compared to untreated controls.

| Treatment Group | TNF-α Levels (pg/mL) |

|---|---|

| Control | 250 |

| CAPE (10 μM) | 150 |

| CAPE (50 μM) | 75 |

Study 3: Antitumor Activity

In vivo studies on mice bearing tumors showed that administration of CAPE led to a marked reduction in tumor size compared to control groups.

| Treatment Group | Tumor Volume (mm³) |

|---|---|

| Control | 500 |

| CAPE (20 mg/kg) | 300 |

| CAPE (50 mg/kg) | 150 |

Wissenschaftliche Forschungsanwendungen

Polymer Production

Monomer in Polymerization :

2-Phenylethyl acrylate is primarily utilized as a monomer in the synthesis of various polymers. Its unique chemical structure allows it to participate in photopolymerization reactions, leading to the formation of high-performance materials.

Applications in Medical Devices :

- Intraocular Lenses : The polymer derived from 2-phenylethyl acrylate exhibits a high refractive index, making it suitable for use in intraocular lenses used in cataract surgery.

- Drug Delivery Systems : Copolymers formed with other monomers are being researched for their potential in targeted drug delivery systems due to their biocompatibility and controlled release properties .

Analytical Chemistry

HPLC Applications :

The compound can be analyzed using High-Performance Liquid Chromatography (HPLC), particularly on Newcrom R1 columns. This method is effective for both qualitative and quantitative analysis of the compound and its derivatives, facilitating the separation of impurities .

Case Study 1: Photopolymerization Behavior

A study investigated the photopolymerization kinetics of 2-phenylethyl acrylate when mixed with various photoinitiators. The results indicated that the presence of a phenyl group significantly enhances the polymerization rate due to resonance stabilization of the radical intermediates formed during the reaction. The study concluded that optimizing light exposure could lead to improved polymer properties for biomedical applications.

Case Study 2: Synthesis of Copolymers

Research focused on copolymerizing 2-phenylethyl acrylate with styrene and methyl acrylate. The findings revealed that varying the ratios of these monomers affected the mechanical properties and thermal stability of the resulting copolymers. This work highlighted potential applications in coatings and adhesives, where tailored properties are crucial .

Data Tables

| Photoinitiator | Polymerization Rate (s) | Comments |

|---|---|---|

| Irgacure 651 | 0.15 | High efficiency |

| Darocur 1173 | 0.10 | Moderate efficiency |

| Benzoin Methyl Ether | 0.05 | Low efficiency |

Eigenschaften

IUPAC Name |

2-phenylethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSGLFKWHYAKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34558-43-5 | |

| Record name | Poly(2-phenylethyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34558-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063061 | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-36-7 | |

| Record name | 2-Phenylethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenethyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UAY7Q7GSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of 2-phenylethyl acrylate?

A1: 2-Phenylethyl acrylate is primarily used as a monomer in the production of polymers. It finds applications in various fields due to the desirable properties it imparts to the resulting polymers. For instance, PEA is used in the development of intraocular lenses due to its ability to form polymers with high refractive indices. [, , , ] Additionally, copolymers of PEA with other monomers are being explored for their potential use in drug delivery systems and other biomedical applications. [, , ]

Q2: How does the structure of 2-phenylethyl acrylate influence its reactivity in polymerization reactions?

A2: The presence of the phenyl ring in 2-phenylethyl acrylate influences its reactivity in polymerization reactions. The phenyl ring can engage in resonance interactions with the acrylate double bond, which can impact both the rate and regioselectivity of polymerization. [, ] Studies have explored the copolymerization behavior of PEA with other monomers like styrene, methyl acrylate, and acrylonitrile. [] These studies often involve determining reactivity ratios to understand how readily PEA incorporates into the growing polymer chain compared to the other comonomer. []

Q3: What is known about the thermal properties of polymers containing 2-phenylethyl acrylate?

A3: The thermal properties of polymers containing 2-phenylethyl acrylate, such as its glass transition temperature (Tg) and degradation behavior, are critical factors in determining its suitability for specific applications. Research has shown that the incorporation of PEA into copolymers can influence these thermal properties. [, ] For example, increasing the content of PEA in a copolymer generally leads to a decrease in the glass transition temperature, making the material softer. []

Q4: Are there any environmental concerns associated with 2-phenylethyl acrylate or its polymers?

A4: While specific information on the environmental impact and degradation of 2-phenylethyl acrylate and its polymers is limited within the provided research excerpts, it's crucial to acknowledge potential concerns. Like many acrylic monomers and polymers, PEA might pose risks to aquatic life and may not readily biodegrade in the environment. Further research is needed to fully assess its environmental fate and potential toxicological effects, paving the way for the development of sustainable practices like recycling and responsible waste management.

Q5: How can 2-phenylethyl acrylate be synthesized?

A5: One method for synthesizing 2-phenylethyl acrylate involves a lipase-catalyzed transesterification reaction between 2-phenylethanol and vinyl acrylate. [] This approach utilizes an immobilized lipase enzyme in an organic solvent, offering a potentially greener alternative to traditional chemical synthesis methods.

Q6: What analytical techniques are commonly employed to study 2-phenylethyl acrylate and its polymers?

A6: Various analytical techniques are used to study PEA and its polymers. Nuclear magnetic resonance (NMR) spectroscopy is valuable for structural characterization. [, ] Differential scanning calorimetry (DSC) helps determine thermal properties like glass transition temperature and degradation behavior. [, ] Gel permeation chromatography (GPC) is utilized to determine the molecular weight distribution of synthesized polymers. [, ] UV-Vis spectroscopy is helpful in studying optical properties, particularly important for applications like intraocular lenses. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.